molecular formula C27H37FO4 B1663052 Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate

Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate

Cat. No. B1663052
M. Wt: 444.6 g/mol
InChI Key: NHXJEEIAJJWMNC-IHMKMYTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL 8810 isopropyl ester is a lipid-soluble, esterified prodrug form of AL 8810, which is an 11β-fluoro analog of prostaglandin F2α. It acts as a potent and selective antagonist at the FP receptor. This compound is comparable to commonly used therapeutic intraocular prostaglandin compounds such as Latanoprost and Travoprost .

Scientific Research Applications

AL 8810 isopropyl ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in reducing intraocular pressure and treating glaucoma.

    Industry: Utilized in the development of new prostaglandin analogs and related compounds

Mechanism of Action

AL 8810 isopropyl ester acts as a selective antagonist at the FP receptor. It inhibits the binding of prostaglandin F2α to the receptor, thereby blocking the downstream signaling pathways. This action results in the inhibition of phospholipase C activation, leading to reduced levels of diacylglycerol and inositol trisphosphate, and ultimately decreasing intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL 8810 isopropyl ester involves the esterification of AL 8810. The reaction typically requires the use of isopropanol and an acid catalyst under reflux conditions. The reaction is monitored by thin-layer chromatography until completion, followed by purification through column chromatography to obtain the desired esterified product .

Industrial Production Methods

Industrial production of AL 8810 isopropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality. The final product is purified using large-scale chromatography techniques and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

AL 8810 isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

AL 8810 isopropyl ester is unique due to its selective antagonistic properties at the FP receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJEEIAJJWMNC-IHMKMYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Reactant of Route 2
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Reactant of Route 3
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Reactant of Route 4
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Reactant of Route 5
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Reactant of Route 6
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate

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